6-Bromo-3-methyl-1H-indole physical and chemical properties
6-Bromo-3-methyl-1H-indole physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-3-methyl-1H-indole, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.
Physical and Chemical Properties
6-Bromo-3-methyl-1H-indole is a halogenated derivative of skatole (3-methylindole). Its physical and chemical characteristics are crucial for its application in medicinal chemistry and organic synthesis. While experimental data for some properties are not extensively reported, a compilation of available and predicted data is presented below.
Tabulated Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₈BrN | Echemi[1] |
| Molecular Weight | 210.07 g/mol | Echemi[1] |
| Melting Point | 111-113 °C | Supporting Information, The Royal Society of Chemistry |
| Boiling Point | 439.1 ± 45.0 °C (Predicted) | ChemicalBook (for a related compound)[2] |
| Solubility | No specific data available. Generally expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform, with low solubility in water. | General chemical principles |
| Appearance | White solid | Supporting Information, The Royal Society of Chemistry |
Tabulated Chemical and Spectroscopic Data
| Property | Value | Source/Notes |
| CAS Number | 1219741-50-0 | ChemicalBook[3] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) | Supporting Information, The Royal Society of Chemistry |
| ¹³C NMR (125 MHz, CDCl₃) | δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 | Supporting Information, The Royal Society of Chemistry |
| XLogP3 | 3.3 | Echemi[1] |
| Hydrogen Bond Donor Count | 1 | Echemi[1] |
| Hydrogen Bond Acceptor Count | 1 | Echemi[1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-3-methyl-1H-indole was not found in the searched literature, a general and plausible synthetic route can be inferred from established indole chemistry. The most common methods for the synthesis of substituted indoles are the Fischer indole synthesis and the direct functionalization of an existing indole core.
Proposed Synthesis Workflow: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.
Methodology:
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Hydrazone Formation: (4-Bromophenyl)hydrazine is reacted with propanal in the presence of a mild acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.
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Indolization: The isolated phenylhydrazone is then treated with a stronger acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) and heated. This induces a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final product, 6-Bromo-3-methyl-1H-indole.
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Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Alternative Synthesis Workflow: Direct Methylation of 6-Bromoindole
Another plausible route is the direct C3-methylation of commercially available 6-bromoindole.
Methodology:
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Deprotonation: 6-Bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is added to deprotonate the indole nitrogen, forming the corresponding indolyl anion.
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Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture. The indolyl anion undergoes nucleophilic attack at the C3 position, leading to the formation of 6-Bromo-3-methyl-1H-indole. It is important to note that N-methylation can be a competing side reaction.
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Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the biological activity or the involvement of 6-Bromo-3-methyl-1H-indole in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities.
Derivatives of 6-bromoindole have been investigated for various therapeutic applications, including:
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Antimicrobial and Antifungal Agents: Several studies have shown that 6-bromoindole derivatives possess significant activity against various bacterial and fungal strains.[4][5]
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Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Bromo-substituted indoles have been explored for their potential as cytotoxic agents against various cancer cell lines.
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Serotonin Receptor Modulators: Due to the structural similarity of the indole ring to the neurotransmitter serotonin, many indole derivatives have been synthesized and evaluated for their activity at serotonin receptors, with potential applications in treating neurological disorders.[6][7]
The logical relationship for investigating the biological potential of 6-Bromo-3-methyl-1H-indole would follow a standard drug discovery workflow.
Conclusion
6-Bromo-3-methyl-1H-indole is a readily accessible synthetic intermediate with physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. While specific biological data for this compound is currently limited in the public domain, its structural features suggest potential for a range of biological activities, warranting further investigation. The provided synthetic workflows offer viable routes for its preparation, enabling its use in the exploration of novel therapeutics and functional materials. Future research should focus on the experimental determination of its complete physical property profile and a thorough evaluation of its biological effects.
References
- 1. echemi.com [echemi.com]
- 2. 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole CAS#: 301856-44-0 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-bromo-3-methyl-1H-indole [myskinrecipes.com]
- 7. cis-6-Bromo-4-(1-methyl-1H-indol-3-yl)-10,10a-dihydro-1H,4H-2,9-dioxa-3-azabenz[f]azulene - PMC [pmc.ncbi.nlm.nih.gov]
